
N-(4-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its molecular formula is C₉H₁₀FNO , and it has a molecular weight of 167.18 g/mol.
- The compound consists of a sulfonamide group (–SO₂NH₂) attached to a 4-methylbenzene ring, with a fluorine-substituted phenyl group at the para position.
- It is used in various scientific and industrial applications due to its unique properties.
N-(4-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide: , also known by its CAS number 326-65-8, is an organic compound.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with methylamine (CH₃NH₂) under appropriate conditions.
Industrial Production: Industrial-scale production methods may vary, but they typically involve similar reactions using suitable reagents and conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Reagents like amines, acids, and bases are commonly used in its synthesis.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, substitution reactions yield N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a pharmacophore in drug design.
Medicine: Investigated for potential therapeutic applications.
Industry: Employed in the synthesis of specialty chemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The specific arrangement of functional groups in our compound distinguishes it from other related molecules.
Remember that the compound’s properties and applications may continue to evolve as research progresses
Properties
Molecular Formula |
C14H14FNO2S |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-14-8-5-12(15)9-11(14)2/h3-9,16H,1-2H3 |
InChI Key |
CNYYPWCBAZSQSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10972742.png)
![(3-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10972751.png)
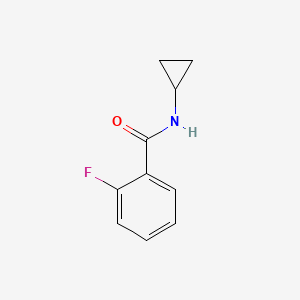
![2-methyl-N-[2-(propan-2-yl)phenyl]furan-3-carboxamide](/img/structure/B10972754.png)
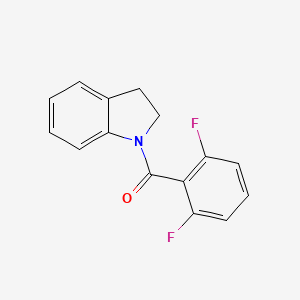
![2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide](/img/structure/B10972771.png)
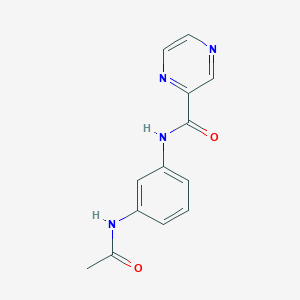
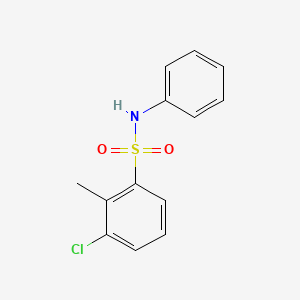
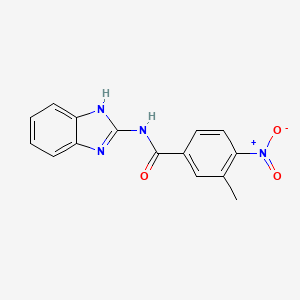
![2-[1-(4-chloro-3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10972814.png)
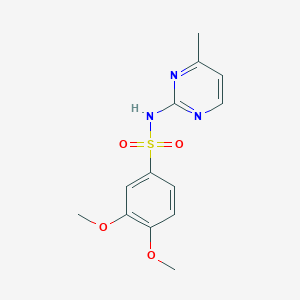
![N-(4-{[(2-chlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10972822.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B10972828.png)
![3-Chloro-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10972832.png)
